N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12,20H,7,9,13H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHDBXUMKDBHS-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, antimicrobial properties, anticancer effects, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of thieno[3,2-d]pyrimidine derivatives. These derivatives are synthesized through reactions involving thiophene and various acylating agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance yields.
Key Synthetic Steps:
- Formation of Thieno[3,2-d]pyrimidine : This is achieved through cyclocondensation reactions.
- Acetylation : The final product is obtained by acetylating the thieno[3,2-d]pyrimidine derivative with 2,5-dimethylphenyl groups.
Antimicrobial Activity
The biological activity of this compound has been evaluated against various microbial strains.
Findings:
- Gram-positive Bacteria : The compound exhibits significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecium, particularly those strains that are resistant to methicillin and vancomycin. For instance, the minimum inhibitory concentration (MIC) values were recorded at 8 µg/mL against resistant strains.
- Fungal Activity : It also shows promising antifungal activity against Candida species, including drug-resistant strains like Candida auris.
Table 1: Antimicrobial Activity Summary
| Microbial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Significant |
| Enterococcus faecium | 8 | Significant |
| Candida auris | < 16 | Moderate |
| Klebsiella pneumoniae | >64 | No activity |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer properties.
Research Findings:
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| Caco-2 | 20 | Cell cycle arrest (G1 phase) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency.
- Alkyl Chain Length : Variations in the length and branching of the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.
Key Observations:
Compounds with bulky or electron-rich substituents tend to exhibit improved activity against resistant strains compared to their less substituted counterparts.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibits promising biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various microbial strains:
| Microbial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Significant |
| Enterococcus faecium | 8 | Significant |
| Candida auris | < 16 | Moderate |
| Klebsiella pneumoniae | > 64 | No activity |
The significant activity against methicillin-resistant Staphylococcus aureus and Enterococcus faecium indicates its potential as an antimicrobial agent in treating resistant infections.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| Caco-2 | 20 | Cell cycle arrest (G1 phase) |
The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase of the cell cycle.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity:
- Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
- Alkyl Chain Length : Variations in the length and branching of the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.
Compounds with bulky or electron-rich substituents tend to exhibit improved activity against resistant strains compared to less substituted counterparts.
Comparison with Similar Compounds
Key Observations :
Challenges :
- Steric hindrance from the thiophen-2-ylethyl group in the target compound may reduce reaction yields compared to smaller substituents.
- Halogenated analogs (e.g., ) require stringent control of reaction conditions to avoid side reactions with electrophilic chlorine atoms.
Pharmacological and Functional Insights
- Antimicrobial Activity: Thieno[3,2-d]pyrimidines tethered to triazoles () show moderate activity against S. aureus and E.
- Kinase Inhibition : Analogous compounds with acetamide-thiophene motifs (e.g., ) have been explored as tyrosine kinase inhibitors due to hydrogen-bonding interactions with ATP-binding pockets.
- Solubility and Bioavailability : The 2,5-dimethylphenyl group in the target compound may enhance lipophilicity compared to polar chlorinated derivatives (), though this could reduce aqueous solubility.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization of thieno[3,2-d]pyrimidinone cores and coupling with acetamide derivatives. A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility by enabling precise control over reaction parameters like temperature and residence time . For example, coupling 2,4-dioxothienopyrimidine intermediates with N-(2,5-dimethylphenyl)acetamide derivatives under anhydrous conditions (e.g., DCM as solvent, EDC coupling agents) is critical to avoid hydrolysis .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dimer formation via N–H⋯O interactions) .
- NMR : 1H/13C NMR confirms substituent placement (e.g., thiophen-2-yl ethyl group at position 3) and detects rotamers in the acetamide chain.
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinedione and acetamide groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How should researchers design in vitro antimicrobial assays for this compound?
Follow established protocols for thieno-pyrimidine derivatives:
- Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal species (e.g., C. albicans).
- Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth, with 24–48 hr incubation.
- Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls. Structure-activity relationships (SAR) should compare substituent effects (e.g., thiophene vs. phenyl groups) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis and reduce byproduct formation?
Apply factorial design to identify critical variables (e.g., catalyst loading, solvent polarity, temperature). For example:
- Factors : Reaction time (6–12 hr), temperature (60–100°C), and molar ratio of reactants (1:1 to 1:1.5).
- Response variables : Yield, purity (HPLC), and byproduct levels.
- Statistical tools : ANOVA and response surface modeling (RSM) to predict optimal conditions. This approach minimizes trial runs and resolves interactions between variables, as demonstrated in flow-chemistry optimizations .
Q. What computational strategies enhance the prediction of biological activity or synthetic pathways?
- Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize analogs with high binding affinity.
- AI-driven synthesis planning : Tools like ChemOS or IBM RXN for retrosynthetic analysis and reaction condition prediction.
- COMSOL Multiphysics : Model reaction kinetics in flow reactors to optimize mass/heat transfer .
Q. How should contradictory biological activity data across analogs be analyzed?
- Meta-analysis : Compare datasets from analogous compounds (e.g., thieno[2,3-d] vs. thieno[3,2-d] pyrimidines) to identify structural determinants of activity.
- Mechanistic studies : Use enzymatic assays (e.g., IC50 determination) to validate target engagement. For instance, substituents at the pyrimidine 3-position (e.g., thiophen-2-yl ethyl vs. phenyl groups) may alter steric hindrance or electronic effects .
- Statistical rigor : Apply Benjamini-Hochberg correction to mitigate false discoveries in high-throughput screens.
Q. What strategies improve the compound’s stability under storage or physiological conditions?
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes to prevent hydrolysis of the acetamide bond.
- pH optimization : Buffered solutions (pH 6–7) to minimize lactam ring opening .
Methodological Considerations
- Synthetic Challenges : Steric hindrance from the 2,5-dimethylphenyl group may slow coupling reactions; microwave-assisted synthesis can enhance reaction rates .
- Data Validation : Cross-validate crystallographic data with DFT-calculated bond lengths/angles to confirm structural assignments .
- Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing to avoid misrepresentation of efficacy data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
